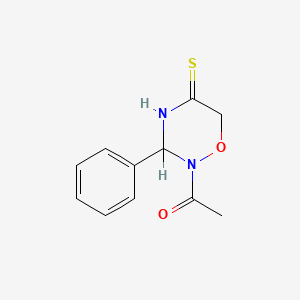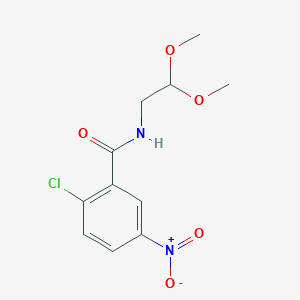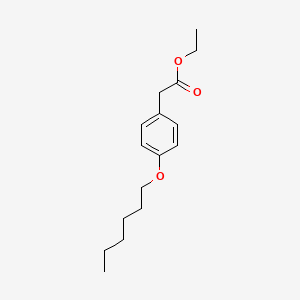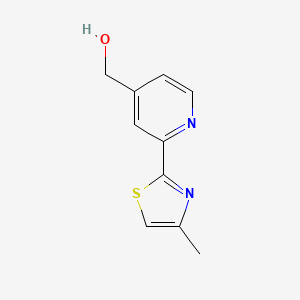![molecular formula C12H12ClN3O2 B8275186 6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine](/img/structure/B8275186.png)
6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a chloro substituent at the 6-position and a tetrahydro-2H-pyran-4-yl-oxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Tetrahydro-2H-pyran-4-yl-oxy Group: This step involves the reaction of the chlorinated pyrido[3,2-d]pyrimidine with tetrahydro-2H-pyran-4-ol under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-4-yl-oxy group.
Reduction: Reduction reactions can target the pyrido[3,2-d]pyrimidine core, potentially reducing double bonds or other functional groups.
Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Products may include oxidized forms of the tetrahydro-2H-pyran-4-yl-oxy group.
Reduction: Reduced forms of the pyrido[3,2-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tetrahydro-2H-pyran-4-yl-oxy groups may play a role in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine: Lacks the chloro substituent, which may affect its reactivity and binding properties.
6-chloro-Pyrido[3,2-d]pyrimidine: Lacks the tetrahydro-2H-pyran-4-yl-oxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
6-chloro-4-[(tetrahydro-2H-pyran-4-yl)oxy]-Pyrido[3,2-d]pyrimidine is unique due to the combination of the chloro and tetrahydro-2H-pyran-4-yl-oxy groups, which can provide distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can be exploited in the design of new compounds with desired activities.
属性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC 名称 |
6-chloro-4-(oxan-4-yloxy)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C12H12ClN3O2/c13-10-2-1-9-11(16-10)12(15-7-14-9)18-8-3-5-17-6-4-8/h1-2,7-8H,3-6H2 |
InChI 键 |
USWWAFBQJQQKCZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1OC2=NC=NC3=C2N=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[1-(1,3-Benzodioxol-5-ylmethyl)-4-piperidinyl]amino]-6-chloro-2H-1-benzopyran-2-one](/img/structure/B8275103.png)

![(R)-tert-butyl 1-(4-fluorophenyl)-4a-(4-(trifluoromethyl)picolinoyl)-4a,5,7,8-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-6(4H)-carboxylate](/img/structure/B8275106.png)



![3-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B8275142.png)


![1-[2-(dimethylamino)ethoxy]-N,N,2-trimethylpropane-2-amine](/img/structure/B8275176.png)
![Ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate](/img/structure/B8275182.png)



